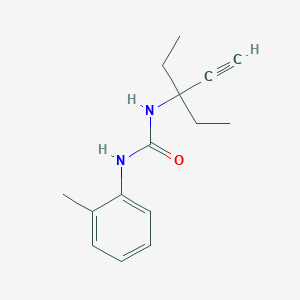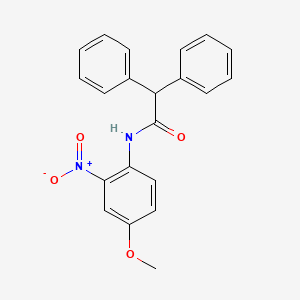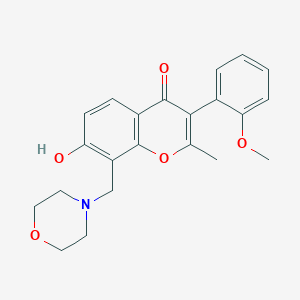
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea, also known as DPU-4, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Wirkmechanismus
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea inhibits the activity of a protein called heat shock protein 90 (HSP90), which is involved in the folding and stabilization of other proteins in the cell. By inhibiting HSP90, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea disrupts the function of several proteins that are critical for cancer cell survival and growth. This leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to have several biochemical and physiological effects. In addition to inhibiting HSP90, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea also inhibits the activity of several other proteins that are involved in cancer cell survival and growth. These effects lead to the induction of apoptosis in cancer cells. In addition, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea in lab experiments is that it has been extensively studied and has shown promising results in preclinical studies. However, one limitation is that the synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea is relatively complex and yields are low. In addition, the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea is not fully understood, which may make it difficult to optimize its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea. One direction is to further investigate its mechanism of action and identify additional targets for inhibition. Another direction is to optimize the synthesis method of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea to increase yields and reduce complexity. In addition, clinical trials are ongoing to evaluate the safety and efficacy of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea in cancer patients, and future studies will be needed to determine its potential use in other diseases.
Synthesemethoden
The synthesis of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea involves the reaction of 2-methylphenyl isocyanate with diethyl acetylenedicarboxylate in the presence of a palladium catalyst. The resulting intermediate is then treated with propargylamine to yield N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea. The overall yield of this synthesis method is approximately 20%.
Wissenschaftliche Forschungsanwendungen
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In addition, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea has been shown to induce apoptosis, or programmed cell death, in cancer cells. These findings suggest that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2-methylphenyl)urea may be a promising therapeutic agent for the treatment of cancer.
Eigenschaften
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O/c1-5-15(6-2,7-3)17-14(18)16-13-11-9-8-10-12(13)4/h1,8-11H,6-7H2,2-4H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFPFFWBJQQQMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Ethylpent-1-yn-3-yl)-3-(2-methylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-methyl-7-[(1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5301060.png)
![rel-(4aS,8aR)-6-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one dihydrochloride](/img/structure/B5301066.png)
![6-bromo-2-[2-(2-furyl)vinyl]-3-(2-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5301074.png)
![2-(3-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5301075.png)
![5-amino-3-(2-{5-chloro-2-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-cyanovinyl)-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B5301083.png)

![N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5301096.png)
amine hydrochloride](/img/structure/B5301101.png)
![7-(2,3-dichlorophenyl)-2-ethylpyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5301120.png)
![(2-ethoxy-4-{[2,4,6-trioxo-1-(2-phenylethyl)tetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5301121.png)
![4-(1,3-benzodioxol-5-ylcarbonyl)-1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-pyridinyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301123.png)

![4-(3-tert-butyl-1H-pyrazol-1-yl)-1-[(1-methylpiperidin-3-yl)carbonyl]piperidine-4-carboxylic acid](/img/structure/B5301133.png)